The synthesis of 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine typically involves several organic reactions. A common synthetic route includes:
Key parameters for these reactions include temperature control (often around room temperature to reflux conditions), reaction time (ranging from several hours to overnight), and solvent choice (commonly using dimethylformamide or dimethyl sulfoxide) .
The molecular structure of 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine can be described in detail:
This structural configuration plays a crucial role in determining the compound's reactivity and interaction with biological targets .
9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to study its mechanism of action .
The mechanism of action for 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine primarily involves its role as an inhibitor of heat shock protein HSP 90-alpha. Heat shock proteins are crucial for protein folding and stabilization, making them important targets in cancer therapy.
Research indicates that this compound may exhibit binding affinities towards various biological targets, influencing pathways related to cell proliferation and survival. Understanding these interactions is essential for elucidating its pharmacodynamics and potential therapeutic effects .
The physical and chemical properties of 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine include:
Property | Measurement |
---|---|
Molecular Weight | Approximately 311.38 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified in available data |
LogP (octanol-water partition coefficient) | Not specified |
These properties influence the compound's behavior in biological systems and its suitability for various applications .
9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine has several notable applications:
These applications highlight its relevance not only in academic research but also in pharmaceutical development .
The rational design of purine-based HSP90 inhibitors originated from pioneering structural studies of the N-terminal ATP-binding pocket. Researchers exploited the unique Bergerat fold characteristic of the GHKL superfamily (Gyrase, Hsp90, Histidine Kinase, MutL), which imparts distinct conformational constraints to bound nucleotides [2]. Unlike typical protein kinases where ATP adopts an extended conformation, the HSP90 nucleotide-binding pocket forces ATP into a characteristic C-shaped bend. This distinctive topology created opportunities for selective inhibition through compounds that mimic this bent configuration [2] [5]. The discovery process commenced with structure-based design leveraging X-ray crystallography data of the HSP90 N-terminal domain complexed with ADP and early inhibitors [2].
PU3 (8-(benzylamino)-9-ethyl-9H-purine-6-ylamine) emerged as the foundational compound in this class, binding purified HSP90 with an EC₅₀ of 15-20 μM and demonstrating promising phenotypic effects in breast cancer models [2]. In MCF-7 and SKBr3 cell lines, PU3 induced degradation of oncoproteins HER2, HER3, Raf-1, and estrogen receptor (ER) at concentrations of 10-50 μM. These effects were accompanied by hallmark indicators of HSP90 inhibition: G1 cell cycle arrest, morphological differentiation, and induction of heat shock response proteins Hsp70 and Hsp90 [2]. The co-crystal structure of PU3 bound to human HSP90α (PDB: 1UY6) revealed critical interactions: the purine ring occupied the adenine-binding region with the C6-NH₂ forming a hydrogen bond with Asp93, while N1 and N7 participated in water-mediated hydrogen bonds with Asn51, Ser52, Thr284, and Gly97 [1] [2]. The benzyl moiety engaged in hydrophobic stacking between Phe138 and Leu107, and the N9 ethyl group provided additional hydrophobic contacts with Leu107 and Met98 [2].
PU3's validation as an HSP90 inhibitor catalyzed extensive medicinal chemistry efforts focused on optimizing three key regions of the purine scaffold:
Compound | Key Structural Features | HSP90 Binding Affinity | Research Status |
---|---|---|---|
PU3 | 9-Ethyl, 8-benzyl | EC₅₀ = 15-20 µM | Foundational research compound |
Target Compound | 9-Butyl, 8-(4-methoxybenzyl) | Improved over PU3 | Chemical probe |
PU-H71 | Water-solubilizing group at N9 | Kd ≈ 10 nM | Advanced preclinical/clinical |
BIIB021 | Optimized C8 aryl ether | IC₅₀ ≈ 5 nM | Phase I/II clinical trials |
The HSP90 chaperone cycle represents a sophisticated mechanochemical process governed by ATP binding and hydrolysis. In its apo state, HSP90 exists as a flexible dimer in an "open" conformation capable of client protein capture [5]. ATP binding to the N-terminal domain triggers a series of conformational changes: closure of a "lid" segment (residues 100-121) over the nucleotide pocket, dimerization of N-terminal domains, and transition to a "closed" state that encloses client proteins within a compact ring structure [5] [10]. Subsequent ATP hydrolysis, accelerated by co-chaperones like Aha1, drives conformational resetting to the open state, releasing the folded client protein. This ATPase cycle positions the N-terminal domain as an allosteric control point—its inhibition stalls the chaperone machinery, preventing client protein maturation and leading to their ubiquitination and proteasomal degradation [2] [5].
The N-terminal nucleotide-binding pocket presents distinctive structural features exploitable for selective inhibition. Its Bergerat fold creates a shallow, solvent-exposed pocket with specific recognition elements: a hydrophobic cleft formed by Leu103, Phe138, Val150, and Trp162; polar residues (Asp93, Asn51, Ser52, Thr184) coordinating nucleotide phosphates and water networks; and a deep pocket accommodating the purine ring [2]. The unusual bent conformation adopted by ATP/ADP differentiates this site from typical kinase ATP pockets. Crucially, cancer cells exhibit heightened dependence on HSP90 function due to proteotoxic stress from malignant transformation (e.g., oncogenic mutations, hypoxia, nutrient deprivation) and the presence of HSP90 in activated, multi-chaperone complexes with elevated ATPase activity [5]. This biological context, combined with the pocket's unique architecture, enables tumor-selective pharmacological intervention.
The co-crystal structure of 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine with HSP90α (PDB: 1UY7) illuminates its inhibitory mechanism [1] [3]. The compound maintains the critical purine-Asn51/Ser52/Asp93 hydrogen bonding network observed with PU3 and ADP. The N9-butyl chain extends deeper into the hydrophobic pocket than PU3's ethyl group, enhancing van der Waals contacts with Met98, Leu107, and Val150. The 4-methoxybenzyl moiety at C8 adopts a perpendicular orientation relative to the purine ring, positioning the methoxyphenyl group for edge-to-face stacking with Phe138 and hydrophobic interactions with Val150 and Trp162. The para-methoxy oxygen may form a water-mediated hydrogen bond with Tyr139, potentially contributing to selectivity over closely related isoforms [1] [2] [4].
Ligand Group | HSP90α Residue | Interaction Type | Distance (Å) |
---|---|---|---|
Purine N1 | Asn51, Gly97 (via H₂O) | Water-mediated H-bond | 2.7-3.1 |
Purine N7 | Thr184 (via H₂O) | Water-mediated H-bond | 3.0 |
C6-NH₂ | Asp93 | Direct H-bond | 2.9 |
N9-butyl | Met98, Leu107, Val150 | Hydrophobic | 3.5-4.2 |
4-Methoxybenzyl | Phe138, Val150, Trp162 | Hydrophobic/π-stacking | 3.8-4.5 |
Methoxy oxygen | Tyr139 (via H₂O) | Water-mediated H-bond | 3.2 |
9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine (CAS: 376629-53-7, ChemSpider ID: 4451230) occupies a significant niche in the medicinal chemistry optimization of purine-based HSP90 inhibitors. Representing an advanced analogue within the PU-series, this compound embodies key structure-activity relationship (SAR) insights derived from PU3 [2] . Its structure features strategic modifications at two critical positions: extension of the N9 alkyl chain from ethyl to butyl, and introduction of a para-methoxy group on the C8 benzyl substituent. These changes directly addressed potency limitations observed in the prototype compound while maintaining favorable physicochemical properties (molecular weight: 311.38 g/mol, logP ≈ 3.4) compatible with cellular permeability [8] .
The N9 butyl extension emerged as a crucial optimization strategy based on crystallographic evidence indicating available space in the hydrophobic region near Met98 and Leu107 [2]. Lengthening this chain from ethyl (PU3) to butyl enhanced hydrophobic burial while avoiding entropic penalties associated with longer, more flexible chains. The C8 4-methoxybenzyl substitution represented a parallel approach to optimize interactions within the Phe138/Trp162 hydrophobic pocket. The electron-donating methoxy group modulated aryl ring electron density, potentially enhancing stacking interactions with Phe138, while its oxygen atom offered a hydrogen-bonding vector toward solvent-exposed regions [2] [4]. These modifications collectively improved binding affinity compared to PU3, positioning the compound as a valuable chemical probe for proof-of-concept studies exploring HSP90 inhibition in oncology.
This compound served as a critical stepping stone toward clinically investigated purine-based inhibitors. Its structural framework directly informed the design of PU-H71 (incorporating an iodo-substituted aryl group and water-solubilizing chain) and BIIB021 (CNF1010, featuring an optimized aryl ether linker), both of which advanced to clinical evaluation [2]. Patent analyses reveal that the 9-butyl-8-benzylpurine core remains a privileged scaffold in HSP90 inhibitor development, frequently appearing in claims covering novel derivatives for oncology applications [4] [10]. Beyond cancer, the compound's role in mechanistic studies exploring HSP90 inhibition in neurodegenerative protein misfolding conditions highlights its versatility as a research tool [2] [10]. While largely superseded by compounds with improved pharmacological profiles in contemporary development, it remains historically significant as a crystallographically characterized prototype (PDB: 1UY7) that validated structure-guided design principles for second-generation inhibitors [1] [3] .
Compound Name | Synonyms/Identifiers | Chemical Structure Features | Research Applications |
---|---|---|---|
9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine | CAS 376629-53-7; ChemSpider ID 4451230; PubChem CID 5289227; "Purine-Based Inhibitor 2" | N9-butyl, C8-(4-methoxybenzyl) | X-ray crystallography (PDB: 1UY7), SAR studies, chemical probe |
PU3 | 8-(Benzylamino)-9-ethyl-9H-purin-6-amine | N9-ethyl, C8-benzyl | Foundational compound, proof-of-concept |
PU-H71 | 8-[(6-Iodo-1,3-benzodioxol-5-yl)thio]-9-[3-(propan-2-ylamino)propyl]purin-6-amine | Iodinated benzodioxole, solubilizing alkylamino chain | Advanced preclinical, clinical studies |
BIIB021 (CNF1010) | 5-[2,4-Dihydroxy-5-(1-methylethyl)phenyl]-N-ethyl-4-(4-(morpholinomethyl)phenyl)-3-isoxazolecarboxamide | Isoxazole-purine hybrid | Phase I/II clinical trials |
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